molecular formula C13H10F2O3 B11865999 2-(Difluoromethoxy)naphthalene-3-acetic acid

2-(Difluoromethoxy)naphthalene-3-acetic acid

Cat. No.: B11865999
M. Wt: 252.21 g/mol
InChI Key: HHACCPUSXYWWRZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C12H10F2O3 This compound is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-3-acetic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by the incorporation of the acetic acid moiety. One common method involves the use of difluoromethyl ether as a reagent in the presence of a base to introduce the difluoromethoxy group. Subsequent steps may include the use of acetic anhydride or acetyl chloride to introduce the acetic acid functionality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-3-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-3-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)naphthalene-3-acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

Uniqueness

2-(Difluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[3-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

HHACCPUSXYWWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)F

Origin of Product

United States

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